3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid
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Overview
Description
3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid is a compound with the molecular formula C15H10N2O3S and a molecular weight of 298.32 . This compound is primarily used in proteomics research and is known for its unique structure, which includes a benzisothiazole ring fused with a benzoic acid moiety .
Mechanism of Action
- Caspases are intracellular proteases involved in apoptosis (programmed cell death). Caspase-3, in particular, acts as the “central executioner” of the apoptotic pathway .
- Dysregulation of apoptosis can contribute to various human diseases, including neurodegenerative disorders and cancer .
- This inhibition prevents the cleavage of specific peptide bonds, disrupting the apoptotic cascade and promoting cell survival .
- Downstream effects include DNA fragmentation, chromatin condensation, and cell shrinkage, ultimately leading to cell death .
- Cellular effects include protection against apoptosis in human cells, as demonstrated by annexin V-FITC/7-AAD assays .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as caspase-3, a crucial enzyme in the apoptosis pathway . The compound binds to the active site of caspase-3, inhibiting its activity and thereby preventing the execution of apoptosis . This interaction is vital for studying the regulation of cell death and developing potential therapeutic agents for diseases involving excessive apoptosis, such as neurodegenerative disorders and certain cancers .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to inhibit the activity of caspase-3, leading to reduced apoptosis in human Jurkat T cells . This inhibition affects cell signaling pathways involved in cell survival and proliferation, highlighting its potential in therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of caspase-3, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the cleavage of caspase-3 substrates, thereby blocking the apoptotic signaling cascade . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under controlled conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy and safety . Long-term studies in vitro and in vivo are essential to fully understand the temporal effects of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits caspase-3 activity without causing significant toxicity . At higher doses, toxic effects such as piloerection, dehydration, and reduced activity have been observed in animal studies . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic processes can influence the compound’s bioavailability, efficacy, and safety . Understanding the metabolic pathways of this compound is crucial for optimizing its use in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting its overall efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with caspase-3 and other biomolecules involved in apoptosis . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its efficacy and specificity . Understanding the subcellular localization of this compound is essential for developing targeted therapeutic strategies .
Preparation Methods
The synthesis of 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid typically involves the reaction of 1,2-benzisothiazole-3-carbonyl chloride with 3-aminobenzoic acid under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid can be compared with other similar compounds, such as:
3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid: This compound has a similar structure but includes a methyl group on the benzoic acid moiety, which can affect its reactivity and biological activity.
This compound derivatives:
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in research and industry .
Properties
IUPAC Name |
3-(1,2-benzothiazole-3-carbonylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c18-14(13-11-6-1-2-7-12(11)21-17-13)16-10-5-3-4-9(8-10)15(19)20/h1-8H,(H,16,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQFOQGHOALSAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)C(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.